molecular formula C21H23FN2O4S B2914860 N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448063-82-8

N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No. B2914860
CAS RN: 1448063-82-8
M. Wt: 418.48
InChI Key: RXZDIVKDUBDZDZ-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also has a sulfonyl group attached to a fluorophenyl group, which could potentially contribute to its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring, a common feature in many bioactive molecules . The sulfonyl and fluorophenyl groups could potentially influence the compound’s shape and electronic distribution .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperidine ring might undergo reactions like alkylation or acylation. The sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a sulfonyl group could increase its polarity and influence its solubility .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential antimicrobial activity . The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species . This makes it a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer activity . In particular, it has shown effectiveness against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer drugs.

Immune Response Modulation

Another interesting application of this compound is in the modulation of the immune response to tumors . The compound has been found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction . This suggests that it could be used to enhance the body’s natural immune response to cancer.

Macrophage Activation

The compound has been found to enhance macrophage inhibitory effects on the growth of tumor cells in vitro . This “activated” state of the macrophages was detectable in peritoneal exudates of treated mice 4 to 12 days after receiving a single oral dose of the compound . This suggests that it could be used to boost the body’s natural defenses against cancer.

Restoration of Alloreactivity

The compound has been found to restore the alloreactivity of lymphocytes from immunodepressed mice bearing the Lieberman plasma cell tumor . This suggests that it could be used to restore the immune response in immunocompromised individuals.

Production of Interleukins

Macrophages and lymphocytes from treated mice released significantly more IL-1 and IL-2-like factors in culture than did the control counterparts . This suggests that the compound could be used to stimulate the production of these important immune system molecules.

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

properties

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-15(25)23-18-6-2-16(3-7-18)14-21(26)24-12-10-20(11-13-24)29(27,28)19-8-4-17(22)5-9-19/h2-9,20H,10-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZDIVKDUBDZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

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